Furfuranol-d2

Vue d'ensemble

Description

Synthesis Analysis

Modified Biphasic System for Furfural Production : A study by Li et al. (2014) presented a modified biphasic system using a solid acid catalyst for producing furfural from xylose. This approach aimed at developing an ecologically viable pathway for furfural production, potentially applicable to Furfuranol-d2 synthesis (Li et al., 2014).

Cascade Catalysis for Biomass Chemicals : A vanadium pentoxide/ceramic powder catalyst was synthesized by Cui et al. (2017) for the conversion of fructose to 2,5-Diformylfuran (2,5-DFF), a process potentially relevant to Furfuranol-d2 synthesis (Cui et al., 2017).

Molecular Structure Analysis

The molecular structure of Furfuranol-d2 can be understood through studies of similar furan compounds. For instance, research by Battini et al. (2015) on microwave-assisted synthesis of furanones offers insights into the molecular structures relevant to Furfuranol-d2 (Battini et al., 2015).

Chemical Reactions and Properties

Catalytic Oxidation of Furfural : A study by Badovskaya et al. (2002) focused on the oxidation of furfural, a reaction pertinent to understanding the chemical behavior of Furfuranol-d2 (Badovskaya et al., 2002).

Versatility of Furfuryl Alcohols : Research by Palframan and Pattenden (2014) highlighted the versatility of substituted furfuryl alcohols in synthesis, providing context for the chemical properties of Furfuranol-d2 (Palframan & Pattenden, 2014).

Physical Properties Analysis

The physical properties of Furfuranol-d2 can be inferred from studies on similar furan derivatives. For example, Chheda et al. (2007) investigated the production of furfural derivatives by dehydration of sugars, which may provide insights into the physical properties of Furfuranol-d2 (Chheda, Román-Leshkov, & Dumesic, 2007).

Chemical Properties Analysis

The chemical properties of Furfuranol-d2 can be understood by studying the chemical behavior of furfural and its derivatives:

Combustion Chemistry of Furan Biofuels : Tran et al. (2014) explored the combustion chemistry of furan and its derivatives, offering insights into the chemical properties of Furfuranol-d2 (Tran et al., 2014).

Catalytic Conversion of Furfural : Studies on the catalytic conversion of furfural to industrial chemicals, such as the work by Bhogeswararao and Srinivas (2015), are relevant for understanding the chemical properties of Furfuranol-d2 (Bhogeswararao & Srinivas, 2015).

Applications De Recherche Scientifique

Advances in Hydrogenation of Furfural

The hydrogenation of furfural and its derivatives into high-value fine chemicals like 1,2-pentanediol and 1,5-pentanediol is a green process with significant application prospects. Recent studies focus on catalyst design, reaction mechanisms, and the synergistic catalysis between active metals and doped transition metal oxides. These advances provide theoretical guidance and reference for developing new, efficient, and stable catalyst systems for furfural hydrogenation (Tan et al., 2021).

Mechanisms of Polychlorinated Dibenzofurans Formation

Polychlorinated dibenzofurans (PCDD/Fs) are persistent organic pollutants produced in all thermal and combustion operations. Understanding the mechanisms of their formation, chlorination, dechlorination, and destruction is crucial due to their extreme toxicity and tendency to bioaccumulate. This comprehensive review explores the complex pathways involved in PCDD/Fs formation, highlighting the significant role of chlorination patterns of precursors in the final congener profiles of PCDD/F emissions (Altarawneh et al., 2009).

Furfural in the Assessment of Paper Degradation in Transformers

Furfural concentration in transformer oil is a crucial indicator of the degradation of paper insulation in transformers. This review brings together key findings from laboratory investigations and field experiences, presenting a comprehensive understanding of the relationship between furfural concentration, the loss of mechanical strength of the paper insulation, and the overall health of transformers (Zhang & Macalpine, 2006).

Furfural-Based Chemicals in Renewable Chemistry

Furfural and 5-(hydroxymethyl)furfural are recognized as crucial biobased chemicals for renewable chemistry. Their Diels-Alder cycloadditions with various dienophiles exemplify a "green" process characterized by 100% atom economy and significant potential for the production of fine chemicals and materials. This review provides a detailed analysis of the regio- and diastereoselectivity of these reactions, proving valuable for various scientific fields including medical research, polymer development, and materials science (Galkin & Ananikov, 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

dideuterio(furan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480632 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfuranol-d2 | |

CAS RN |

109930-25-8 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

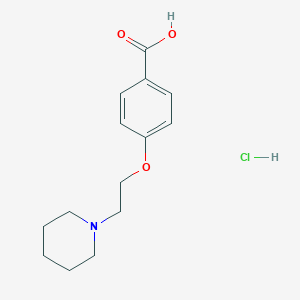

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)